Succinic acid, disodium salt (2,3-13C2, 99%)
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Overview
Description
Succinic acid, disodium salt (2,3-13C2, 99%) is a labeled compound used extensively in scientific research. It is a derivative of succinic acid, where two hydrogen atoms are replaced by sodium ions, and the carbon atoms at positions 2 and 3 are enriched with the carbon-13 isotope. This compound is particularly valuable in metabolic studies and mass spectrometry due to its isotopic labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of succinic acid, disodium salt (2,3-13C2, 99%) typically involves the isotopic labeling of succinic acid followed by neutralization with sodium hydroxide. The reaction can be summarized as follows:
Isotopic Labeling: Succinic acid is synthesized with carbon-13 at positions 2 and 3.
Neutralization: The labeled succinic acid is then neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Fermentation: Using microorganisms to produce succinic acid.
Isotopic Enrichment: Incorporating carbon-13 into the succinic acid.
Neutralization: Reacting the enriched succinic acid with sodium hydroxide to form the disodium salt.
Chemical Reactions Analysis
Types of Reactions
Succinic acid, disodium salt (2,3-13C2, 99%) undergoes various chemical reactions, including:
Oxidation: Can be oxidized to fumaric acid.
Reduction: Can be reduced to butanediol.
Substitution: Can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Typically involves reagents like potassium permanganate or hydrogen peroxide.
Reduction: Commonly uses reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Often involves nucleophiles like amines or alcohols under basic conditions.
Major Products
Oxidation: Fumaric acid.
Reduction: Butanediol.
Substitution: Various substituted succinic acid derivatives.
Scientific Research Applications
Succinic acid, disodium salt (2,3-13C2, 99%) has a wide range of applications in scientific research:
Chemistry: Used as a standard in mass spectrometry and NMR spectroscopy.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its role in metabolic disorders and as a potential therapeutic agent.
Mechanism of Action
The mechanism of action of succinic acid, disodium salt (2,3-13C2, 99%) involves its participation in the tricarboxylic acid (TCA) cycle. It acts as an intermediate, facilitating the conversion of succinate to fumarate via the enzyme succinate dehydrogenase. This process is crucial for cellular respiration and energy production .
Comparison with Similar Compounds
Similar Compounds
Succinic acid: The parent compound without isotopic labeling.
Sodium succinate: The disodium salt without isotopic enrichment.
Fumaric acid: An isomer of succinic acid.
Uniqueness
Succinic acid, disodium salt (2,3-13C2, 99%) is unique due to its isotopic labeling, which makes it particularly useful in tracing metabolic pathways and studying biochemical processes with high precision .
Properties
Molecular Formula |
C4H6Na2O4 |
---|---|
Molecular Weight |
166.05 g/mol |
InChI |
InChI=1S/C4H6O4.2Na/c5-3(6)1-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);;/i1+1,2+1;; |
InChI Key |
FKGDSSDAWPLWAQ-BQTCFENJSA-N |
Isomeric SMILES |
[13CH2]([13CH2]C(=O)O)C(=O)O.[Na].[Na] |
Canonical SMILES |
C(CC(=O)O)C(=O)O.[Na].[Na] |
Origin of Product |
United States |
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